molecular formula C14H31NO B100219 2-(Dodecylamino)ethanol CAS No. 16613-87-9

2-(Dodecylamino)ethanol

Cat. No.: B100219
CAS No.: 16613-87-9
M. Wt: 229.4 g/mol
InChI Key: HCYSJBICYOIBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dodecylamino)ethanol is an organic compound with the molecular formula C₁₄H₃₁NO. It is a type of amino alcohol, characterized by the presence of both an amine group and a hydroxyl group. This compound is known for its surfactant properties, making it useful in various industrial applications.

Scientific Research Applications

2-(Dodecylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Safety and Hazards

While specific safety and hazard information for 2-(Dodecylamino)ethanol was not found, it’s important to handle all chemicals with appropriate safety measures. A safety data sheet for a similar compound, ethanol, mentions that it is highly flammable and can cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Dodecylamino)ethanol can be synthesized through the reaction of dodecylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{NH}_2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{12}\text{H}{25}\text{NHCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dodecylamine and ethylene oxide are reacted under specific temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dodecanoic acid or dodecanal.

    Reduction: Formation of dodecylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-(Dodecylamino)ethanol is primarily based on its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as emulsification and solubilization. The compound interacts with lipid bilayers, making it effective in disrupting cell membranes and enhancing the delivery of hydrophobic drugs.

Comparison with Similar Compounds

    Ethanol, 2,2’-(dodecylimino)bis-: This compound has similar surfactant properties but contains two hydroxyl groups, making it more hydrophilic.

    N-Dodecyl-N-(2-hydroxyethyl)amine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

Uniqueness: 2-(Dodecylamino)ethanol is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile in both aqueous and non-aqueous environments. Its ability to form stable emulsions and micelles sets it apart from other similar compounds.

Properties

IUPAC Name

2-(dodecylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16/h15-16H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYSJBICYOIBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877663
Record name AMINOETHANOL,N-DODECYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16613-87-9, 72623-73-5
Record name Dodecylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16613-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dodecylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016613879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C12-18, N-(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072623735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(dodecylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dodecylamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Dodecylamino)ethanol
Reactant of Route 3
2-(Dodecylamino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Dodecylamino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Dodecylamino)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Dodecylamino)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.